molecular formula C9H19NO2 B13631558 Ethyl 3-amino-4-methylhexanoate

Ethyl 3-amino-4-methylhexanoate

Cat. No.: B13631558
M. Wt: 173.25 g/mol
InChI Key: LUTAMXNSAWPXSC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methylhexanoate is an organic compound with the molecular formula C9H19NO2 It is an ester derivative of hexanoic acid, featuring an amino group and a methyl group on the hexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-4-methylhexanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Ethyl 3-amino-4-methylhexanoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-4-methylpentanoate: Differing by one carbon in the chain length, affecting its physical and chemical properties.

    Ethyl 3-amino-4-methylbutanoate: Shorter chain length, leading to different reactivity and applications.

    Ethyl 3-amino-4-methylheptanoate: Longer chain length, influencing its solubility and interaction with biological targets.

Biological Activity

Ethyl 3-amino-4-methylhexanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol

The compound features an amino group (-NH₂) and an ester group (-COOEt), which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The key mechanisms include:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. This interaction can lead to either inhibition or activation depending on the enzyme's nature.
  • Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active amino acid derivative. This derivative can then participate in various biochemical pathways, including metabolic processes and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial properties against various pathogens. These effects may be due to membrane disruption or interference with metabolic pathways in bacteria .
  • Antitumor Effects : Similar amino acid derivatives have shown potential as anti-cancer agents by modulating signaling pathways involved in cell proliferation and survival. For instance, derivatives that activate SHP1 (a protein tyrosine phosphatase) have demonstrated anti-tumor effects in leukemia and lung cancer models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Enzyme modulationAlteration of enzyme activity via hydrogen bonding

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial effects of related compounds found that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve the disruption of bacterial cell membranes, leading to increased permeability and cell death .

Case Study 2: Antitumor Activity

In vitro studies on derivatives of this compound indicated significant anti-cancer activity against various cell lines. The compounds were shown to activate SHP1, leading to decreased phosphorylation of STAT3 and ERK, which are critical for tumor growth and survival .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl 3-amino-4-methylhexanoate

InChI

InChI=1S/C9H19NO2/c1-4-7(3)8(10)6-9(11)12-5-2/h7-8H,4-6,10H2,1-3H3

InChI Key

LUTAMXNSAWPXSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC(=O)OCC)N

Origin of Product

United States

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